5-cyano-2,4-difluorobenzoic acid
Description
5-Cyano-2,4-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyano (-CN) substituent at the 5-position and fluorine atoms at the 2- and 4-positions. The cyano group’s strong electron-withdrawing nature distinguishes it from halogenated analogs, likely enhancing acidity and influencing reactivity in synthetic pathways .
Properties
IUPAC Name |
5-cyano-2,4-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNGSFQFCNQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378788-81-8 | |
| Record name | 5-cyano-2,4-difluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2,4-difluorobenzoic acid typically involves the introduction of fluorine atoms and a cyano group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and cyanation reactions. For instance, starting from 2,4-difluorobenzoic acid, a cyano group can be introduced at the 5-position using a suitable cyanating agent under controlled conditions .
Industrial Production Methods
Industrial production of 5-cyano-2,4-difluorobenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-cyano-2,4-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Used to introduce fluorine atoms onto the benzene ring.
Cyanating Agents: Used to introduce the cyano group.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Substituted Benzoic Acids: Products with various functional groups replacing the fluorine atoms.
Amines and Carboxylic Acids: Products formed from the reduction or oxidation of the cyano group.
Scientific Research Applications
5-cyano-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyano-2,4-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the cyano group can influence its electronic properties and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 5-cyano-2,4-difluorobenzoic acid with structurally related benzoic acid derivatives:
Key Observations :
- Electron-withdrawing effects: The -CN group in 5-cyano-2,4-difluorobenzoic acid likely increases acidity (pKa) compared to halogenated analogs, affecting solubility and interaction with biological targets .
- Synthetic versatility: Bromo and chloro analogs are synthesized via halogenation of difluorobenzonitrile or benzoic acid derivatives, suggesting that the cyano variant could be prepared through nitrile-introduction strategies (e.g., cyanation of halogen intermediates) .
- Purity challenges: Structural similarity between chloro- and bromo-analogs (e.g., 5-bromo-2,4-difluorobenzoic acid as an impurity in 5-chloro derivatives) implies stringent purification is required for the cyano compound to avoid cross-contamination .
Biological Activity
5-Cyano-2,4-difluorobenzoic acid (5-CDFBA) is an aromatic carboxylic acid characterized by the presence of a cyano group and two fluorine atoms on the benzene ring. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
5-CDFBA plays a significant role in various biochemical reactions, particularly in enzyme inhibition and protein interactions. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates. The compound binds to the active site of these enzymes, inhibiting their catalytic activity and thereby affecting metabolic processes within cells.
Table 1: Summary of Biochemical Interactions
| Biomolecule | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Enzyme Inhibition | Reduced metabolic activity |
| Signal Transduction Proteins | Modulation | Altered cellular communication |
| Transcription Factors | Gene Expression Modulation | Changes in transcriptional activity |
2. Cellular Effects
The compound significantly influences cellular functions by modulating signaling pathways, gene expression, and metabolism. For example, it can alter the expression of genes involved in apoptosis, potentially leading to either promotion or inhibition of programmed cell death. Furthermore, 5-CDFBA has been shown to inhibit key metabolic enzymes, affecting energy production and overall metabolic flux within cells.
3. Molecular Mechanisms
The molecular mechanisms underlying the actions of 5-CDFBA involve binding interactions with various biomolecules:
- Enzyme Activity: Inhibition occurs primarily through competitive binding at enzyme active sites.
- Gene Regulation: The compound can influence the activity of transcription factors, leading to changes in gene expression profiles.
4. Temporal and Dosage Effects
The effects of 5-CDFBA can vary over time and with dosage:
- Temporal Effects: Laboratory studies indicate that the compound remains stable under standard conditions but may degrade under extreme pH or temperature. Long-term exposure can lead to sustained changes in cellular function.
- Dosage Effects: In animal models, low doses may inhibit tumor growth and modulate immune responses, while high doses can lead to hepatotoxicity and nephrotoxicity.
Table 2: Dosage Response in Animal Models
| Dosage (mg/kg) | Effect | Outcome |
|---|---|---|
| Low (1-10) | Tumor Inhibition | Reduced tumor size |
| Moderate (10-50) | Immune Modulation | Enhanced immune response |
| High (>50) | Toxicity | Liver and kidney damage |
5. Metabolic Pathways
5-CDFBA is involved in various metabolic pathways through its interactions with enzymes. It is metabolized by cytochrome P450 enzymes, producing several metabolites that may further interact with other metabolic pathways. This compound also influences coenzymes such as NADH, impacting cellular redox balance.
6. Transport and Distribution
The transport of 5-CDFBA within biological systems is mediated by specific transporters. It can be taken up by cells via active transport mechanisms involving organic anion transporters. Once inside cells, its distribution varies; higher concentrations are typically found in the liver and kidneys due to their roles in metabolism.
7. Subcellular Localization
The localization of 5-CDFBA within cells is crucial for its biological activity:
- In mitochondria, it may affect respiration and energy production.
- In the nucleus, it can interact with transcription factors to modulate gene expression.
Case Studies
Recent studies have explored the therapeutic potential of 5-CDFBA:
- A study investigating its role as an anticancer agent demonstrated that low concentrations could inhibit the proliferation of cancer cells while high concentrations led to cytotoxic effects.
- Another case highlighted its potential as an immunomodulatory agent, showing promise in treating autoimmune diseases due to its selective inhibition of specific immune pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
